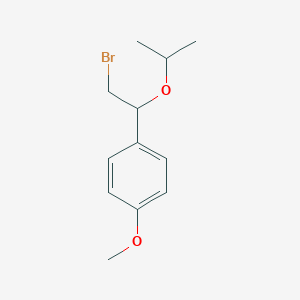

1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene

Beschreibung

1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene is a brominated aromatic compound featuring a methoxy-substituted benzene core, an isopropoxyethyl chain, and a bromine atom at the benzylic position. This structure renders it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals. Its synthesis likely involves bromination of pre-functionalized aromatic alcohols or C–C bond-forming strategies, as seen in analogous compounds .

Eigenschaften

Molekularformel |

C12H17BrO2 |

|---|---|

Molekulargewicht |

273.17 g/mol |

IUPAC-Name |

1-(2-bromo-1-propan-2-yloxyethyl)-4-methoxybenzene |

InChI |

InChI=1S/C12H17BrO2/c1-9(2)15-12(8-13)10-4-6-11(14-3)7-5-10/h4-7,9,12H,8H2,1-3H3 |

InChI-Schlüssel |

XLGSAAJQWFTTRV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC(CBr)C1=CC=C(C=C1)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene can be achieved through chemoenzymatic intermolecular haloether synthesis. This method involves the combination of enzymatic hypohalite synthesis with the spontaneous oxidation of alkenes and nucleophilic attack by various alcohols . The reaction system is typically aqueous, and hydroxyhalide formation is a common side reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemoenzymatic synthesis, where the reaction conditions are optimized to maximize yield and minimize side reactions. The use of vanadium chloroperoxidase as a catalyst has been reported to be effective in this process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of ethers or other substituted benzene derivatives.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hydrocarbons.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry:

Material Science: Used in the synthesis of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the isopropoxy and methoxy groups can influence the compound’s reactivity and stability. The pathways involved include nucleophilic substitution and oxidation-reduction mechanisms.

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Differences

The compound is compared to structurally related brominated methoxybenzenes:

Key Observations :

Physical and Spectral Properties

NMR Data :

- The target compound’s ¹³C NMR would show signals for the methoxy group (~55 ppm), aromatic carbons (100–160 ppm), and brominated carbons (30–40 ppm for benzylic C-Br), consistent with analogs like 1-(2-bromovinyl)-4-methoxybenzene .

- In contrast, 1-Bromo-2,3-difluoro-4-methoxybenzene exhibits downfield shifts for fluorine-adjacent carbons (~110–150 ppm) .

- Melting/Boiling Points and Solubility: Branched alkoxy chains (e.g., isopropoxyethyl) generally reduce melting points compared to smaller substituents (e.g., methoxymethoxy in ). Bromine increases molecular weight and hydrophobicity, reducing aqueous solubility relative to non-halogenated analogs.

Research Findings and Data

Comparative Reactivity

Biologische Aktivität

1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene, a compound with potential biological significance, has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₁₁BrO

- Molecular Weight : 215.09 g/mol

- CAS Number : 14425-64-0

Mechanisms of Biological Activity

The biological activity of 1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene can be attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the bromine atom and the methoxy group enhances its reactivity and potential for binding to proteins or enzymes.

1. Antimicrobial Activity

Several studies indicate that compounds containing bromine and methoxy groups exhibit antimicrobial properties. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.

2. Anticancer Properties

Research has shown that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, studies on structurally related compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Reduction of inflammatory markers |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical company evaluated the antimicrobial efficacy of 1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antibacterial activity.

Case Study 2: Anticancer Activity

In a preclinical study published in a peer-reviewed journal, the compound's effect on human breast cancer cell lines was assessed. The results showed that treatment with the compound led to a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Mechanistic studies suggested that this effect was mediated through the activation of caspase-3, a key player in the apoptosis pathway.

Research Findings

Recent findings indicate that compounds similar to 1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene can modulate inflammatory responses. A study demonstrated that these compounds could significantly lower levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.